N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide

Catalog No.
S2834270
CAS No.
866018-64-6
M.F
C19H17ClN2OS
M. Wt
356.87
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]m...

CAS Number

866018-64-6

Product Name

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide

IUPAC Name

N-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-4-methylbenzamide

Molecular Formula

C19H17ClN2OS

Molecular Weight

356.87

InChI

InChI=1S/C19H17ClN2OS/c1-12-3-5-14(6-4-12)18(23)21-11-17-13(2)22-19(24-17)15-7-9-16(20)10-8-15/h3-10H,11H2,1-2H3,(H,21,23)

InChI Key

ZOHPTHDFHBRSLM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C

solubility

not available

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide is a synthetic organic compound characterized by its unique thiazole and benzamide structure. The molecular formula of this compound is C19H17ClN2OS, with a molar mass of approximately 356.87 g/mol. The compound features a chlorophenyl group, a methyl group on the thiazole ring, and an amide functional group, contributing to its potential biological activities and applications in medicinal chemistry .

Typical for amides and thiazoles. These include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Condensation Reactions: The amide can react with various nucleophiles, leading to the formation of new compounds with diverse biological properties.

These reactions highlight the versatility of N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide in synthetic organic chemistry.

Research indicates that compounds similar to N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide exhibit significant biological activities. These include:

  • Antimicrobial Properties: The thiazole ring is known for its antimicrobial activity, potentially making this compound effective against various pathogens.
  • Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways, contributing to its therapeutic potential.

In vitro studies are necessary to fully elucidate the biological mechanisms and efficacy of this compound .

The synthesis of N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide typically involves multi-step organic reactions:

  • Formation of Thiazole Ring: The initial step involves synthesizing the thiazole moiety through condensation reactions involving appropriate precursors.
  • Amidation: The thiazole derivative is then reacted with 4-methylbenzoyl chloride or a similar acylating agent to form the amide bond.
  • Purification: The final product is purified using techniques such as recrystallization or chromatographic methods to ensure high purity for biological testing .

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or inflammatory diseases.
  • Research Reagent: This compound can be utilized in biochemical assays to study enzyme inhibition or cellular responses.
  • Material Science: Its unique structure may lend itself to applications in developing new materials with specific properties .

Interaction studies involving N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide focus on its binding affinity with various biological targets. These studies typically assess:

  • Protein-Ligand Interactions: Investigating how the compound interacts with specific proteins can provide insights into its mechanism of action.
  • Cellular Uptake: Understanding how effectively the compound enters cells can influence its efficacy as a therapeutic agent.

Preliminary studies suggest that modifications to the structure can enhance binding affinities and selectivity towards desired targets .

Several compounds share structural similarities with N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide. These include:

Compound NameStructure FeaturesUnique Aspects
N-(4-Chlorophenyl)-4-methylbenzamideBenzamide structure with chlorophenyl groupEstablished anti-inflammatory properties
2-Amino-5-chlorobenzophenoneBenzophenone core with amino substituentExhibits significant enzyme inhibition
Benzothiazole derivativesThiazole ring fused with benzeneKnown for diverse biological activities
Pemetrexed disodiumPyrrolo[2,3-d]pyrimidine corePotent anticancer agent

The uniqueness of N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide lies in its specific combination of thiazole and benzamide functionalities, which may confer distinct biological activities not observed in other similar compounds.

XLogP3

4.8

Dates

Last modified: 04-15-2024

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